Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate
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Overview
Description
Eribulin mesylate intermediate is a crucial compound in the synthesis of eribulin mesylate, a microtubule inhibitor used primarily in the treatment of metastatic breast cancer and liposarcoma . Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eribulin mesylate intermediate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as aldol condensations, cyclizations, and reductions . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the intermediate .
Industrial Production Methods
In industrial settings, the production of eribulin mesylate intermediate is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Eribulin mesylate intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions are typically the desired intermediates that further undergo cyclization and other transformations to yield eribulin mesylate .
Scientific Research Applications
Eribulin mesylate intermediate has significant applications in scientific research, particularly in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Integral in the development of anticancer drugs like eribulin mesylate.
Industry: Employed in the large-scale production of pharmaceuticals.
Mechanism of Action
Eribulin mesylate exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, causing a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage . The primary molecular targets are tubulin beta-1 chain and apoptosis regulator Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Vinblastine: Another microtubule inhibitor used in cancer treatment.
Paclitaxel: A widely used chemotherapeutic agent that stabilizes microtubules.
Docetaxel: Similar to paclitaxel, used in various cancer therapies.
Uniqueness
Eribulin mesylate is unique due to its distinct mechanism of action, which involves inhibiting microtubule growth without affecting depolymerization. This results in fewer side effects related to microtubule stabilization compared to other agents like paclitaxel and docetaxel .
Properties
IUPAC Name |
methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJSEPCTMXSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63IO7Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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